1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a naphthyridine moiety. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base and an organic solvent. The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The cyclobutane ring and naphthyridine moiety contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-aminocyclobutanecarboxylic acid: This compound is similar in structure but lacks the naphthyridine moiety.
1-(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the naphthyridine moiety, which confer distinct chemical and physical properties. The combination of these structural features makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-6H-1,5-naphthyridin-2-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-11-4-6-12-13(20)7-8-14(19-12)18(15(21)22)9-5-10-18/h7-8H,4-6,9-11H2,1-3H3,(H,21,22) |
InChI Key |
JJQRVWQUOYPIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.